N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide
Description
N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide is a piperidine-derived compound featuring a carboxamide group linked to a 4-acetylphenyl moiety and a methylsulfonyl substituent on the piperidine ring. The methylsulfonyl group may enhance metabolic stability and solubility, while the acetylphenyl substituent could influence target binding affinity.
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-methylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-11(18)12-6-8-13(9-7-12)16-15(19)14-5-3-4-10-17(14)22(2,20)21/h6-9,14H,3-5,10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLBGGXUPLOEDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCN2S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
AZ1 and AZ2 (DPP1 Inhibitors)
- AZ1: (S)-N-((S)-1-cyano-2-(4′-cyanobiphenyl-4-yl)ethyl)piperidine-2-carboxamide.
- AZ2: (S)-4-amino-N-(1-cyano-2-(4′-cyanobiphenyl-4-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide.
Comparison :
- Both AZ1 and the target compound share a piperidine/pyran carboxamide core. However, AZ1/AZ2 feature cyanobiphenyl and cyanoethyl groups, whereas the target compound substitutes these with 4-acetylphenyl and methylsulfonyl.
- The biphenyl groups in AZ1/AZ2 likely enhance hydrophobic interactions with DPP1, while the acetylphenyl group in the target compound may prioritize hydrogen bonding via the ketone oxygen.
- Key Difference: Methylsulfonyl in the target compound vs. cyano groups in AZ1/AZ2. Sulfonyl groups typically improve metabolic stability compared to nitriles, which may influence half-life and toxicity profiles.
S,S-21h (Antimicrobial Agent)
- Structure: (S)-1-(Benzylsulfonyl)-N-((S)-1-oxo-3-(4-(prop-2-yn-1-yloxy)phenyl)-1-((pyridin-3-ylmethyl)amino)propan-2-yl)piperidine-2-carboxamide.
Comparison :
- Both compounds have a sulfonyl-piperidine-carboxamide backbone. However, S,S-21h substitutes methylsulfonyl with benzylsulfonyl and adds a propargyloxy-phenyl group.
- In contrast, the target compound’s methylsulfonyl group offers a balance between solubility and metabolic resistance.
Apremilast (Anti-inflammatory Drug)
Comparison :
- Apremilast shares the methylsulfonyl moiety with the target compound but incorporates it into an isoindole-dione scaffold rather than a piperidine ring.
- Both compounds’ sulfonyl groups may stabilize interactions with inflammatory targets (e.g., PDE4 inhibition in Apremilast).
General Piperidine Derivatives
Piperidine carboxamides with amide bonds, such as those in , exhibit broad activities (antimicrobial, anti-inflammatory). The target compound’s amide linkage and acetylphenyl group align with these trends, but its methylsulfonyl substitution distinguishes it from simpler analogs like 1-acetyl-piperidin-4-ones.
Key Observations :
- Sulfonyl groups (methyl or benzyl) correlate with improved target binding and stability across analogs.
- Piperidine carboxamides with aromatic substituents (e.g., acetylphenyl, biphenyl) show versatility in interacting with diverse biological targets.
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